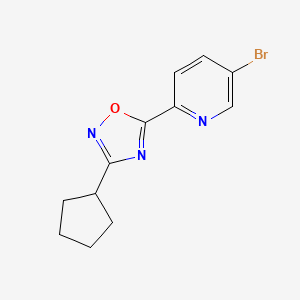![molecular formula C10H17NO B7440263 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one, commonly known as quinuclidinone, is a bicyclic organic compound that has been used in various scientific research applications. Quinuclidinone is a versatile compound that has been used as a building block in the synthesis of many bioactive compounds.
Wirkmechanismus
The mechanism of action of quinuclidinone is not fully understood. However, it is known to act as a cholinergic agent, which means that it affects the activity of the neurotransmitter acetylcholine. Quinuclidinone has been shown to bind to the acetylcholine receptor and inhibit its activity. This mechanism of action makes quinuclidinone a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Quinuclidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. Quinuclidinone has also been shown to have antinociceptive effects, which means that it can reduce pain. Additionally, quinuclidinone has been shown to have anticonvulsant effects, which means that it can reduce the severity and frequency of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
Quinuclidinone has several advantages for lab experiments. It is a versatile compound that can be used as a building block in the synthesis of many bioactive compounds. Quinuclidinone is also relatively easy to synthesize and is commercially available. However, there are some limitations to using quinuclidinone in lab experiments. It is a highly reactive compound that can be difficult to handle. Additionally, quinuclidinone can be expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of quinuclidinone in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of neurological disorders. Quinuclidinone has been shown to have potential as a therapeutic agent for Alzheimer's disease, and further research could lead to the development of new drugs. Another potential direction is the development of new synthetic methods for quinuclidinone and its derivatives. New synthetic methods could improve the yield and purity of quinuclidinone and could lead to the discovery of new bioactive compounds. Finally, quinuclidinone could be used as a chiral auxiliary in the synthesis of new drugs, which could improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, quinuclidinone is a versatile compound that has been used in various scientific research applications. It is a potential therapeutic agent for the treatment of neurological disorders and has been used as a building block in the synthesis of many bioactive compounds. Quinuclidinone has several advantages for lab experiments, but there are also some limitations to its use. Future research on quinuclidinone could lead to the development of new drugs and synthetic methods.
Synthesemethoden
Quinuclidinone can be synthesized through a variety of methods, including the reaction of 2-cyclohexenone with N-methylpiperidine in the presence of a strong acid catalyst. Another method involves the reaction of cyclohexanone with N-methylpiperidine in the presence of a strong base catalyst. The yield of quinuclidinone can be improved by using a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
Quinuclidinone has been used in various scientific research applications, including the synthesis of bioactive compounds, drug discovery, and as a chiral auxiliary. Quinuclidinone has been used as a building block in the synthesis of many alkaloids, including galanthamine, a compound that has been used to treat Alzheimer's disease. Quinuclidinone has also been used as a starting material for the synthesis of chiral amines, which are important building blocks for pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZDQMWFUFQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2CCC(C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)


![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)

![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)
![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)